6-Amino-5-bromo-2-chloronicotinonitrile
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Overview
Description
6-Amino-5-bromo-2-chloro-3-pyridinecarbonitrile is a heterocyclic organic compound with the molecular formula C6H3BrClN3. This compound is characterized by the presence of amino, bromo, chloro, and nitrile functional groups attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-bromo-2-chloro-3-pyridinecarbonitrile typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-bromo-2-chloro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction and Oxidation: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substituted pyridines
- Aminopyridines
- Carboxypyridines
Scientific Research Applications
6-Amino-5-bromo-2-chloro-3-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-2-chloro-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of multiple functional groups allows it to interact with various molecular targets, leading to diverse biological effects. The exact pathways and targets can vary based on the specific derivative or conjugate used .
Comparison with Similar Compounds
- 5-Amino-3-bromo-2-chloropyridine
- 4-Amino-3-bromo-2-chloropyridine
- 6-Amino-3-pyridinecarbonitrile
Comparison: 6-Amino-5-bromo-2-chloro-3-pyridinecarbonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications.
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
6-amino-5-bromo-2-chloropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3(2-9)5(8)11-6(4)10/h1H,(H2,10,11) |
InChI Key |
XFQCUGRQWLSQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Br)N)Cl)C#N |
Origin of Product |
United States |
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